REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH3:12][CH2:13]O>>[CH2:12]([O:10][C:9](=[O:11])[CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH2:1])[CH:3]=1)[CH3:13]
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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NC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCO
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)OC(CC1=CC(=CC=C1)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |